

Comprehensive Spectroscopic Profile: 3-(Trimethylsilyl)phenol

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Compound of Interest

Compound Name: 3-(Trimethylsilyl)phenol

CAS No.: 17881-95-7

Cat. No.: B1583874

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CAS Number: 17881-95-7 Molecular Formula: C

H

OSi Molecular Weight: 166.29 g/mol IUPAC Name: **3-(Trimethylsilyl)phenol** Synonyms: m-Trimethylsilylphenol, m-TMS-phenol

Executive Summary

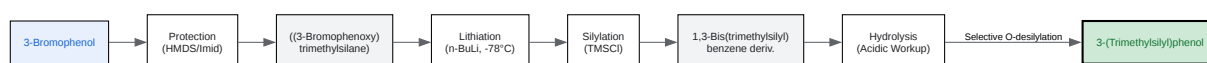
3-(Trimethylsilyl)phenol represents a unique class of "hybrid" aromatic synthons where the electronic properties of the phenolic hydroxyl group (electron-donating) interact with the trimethylsilyl group (electron-releasing via induction, bulky). This compound is frequently utilized as a precursor for silicon-based polymers and as a coupling partner in Hiyama-Denmark cross-coupling reactions. This guide provides a consolidated reference for its identification via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1]

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities such as disiloxanes or regioisomers.

Experimental Workflow

The most robust laboratory-scale synthesis involves the lithiation of a protected 3-bromophenol derivative. Direct lithiation of the phenol requires two equivalents of base and often leads to lower yields due to solubility issues.



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Figure 1: Synthetic pathway utilizing a retro-Brook type strategy or selective deprotection. Common impurities include hexamethyldisiloxane (HMDSO) from hydrolysis.

Nuclear Magnetic Resonance (NMR) Analysis[1][2] [3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the distinct high-field singlet of the TMS group and the specific splitting pattern of the meta-substituted aromatic ring.

Solvent: CDCl₃

(Chloroform-d) Frequency: 400 MHz (Recommended)

Signal (ppm)	Multiplicity	Integration	Assignment	Coupling Constants ()	Structural Insight
0.26	Singlet (s)	9H	Si(CH ₃) ₃	-	Characteristic TMS "fingerprint"; integrates 9:1 vs aromatic protons.
4.90 - 5.50	Broad (br s)	1H	Ar-OH	-	Chemical shift is concentration /solvent dependent.
6.80	Doublet of Doublets (dd)	1H	Ar-H4	Hz	Ortho to OH, Para to TMS. Shielded by OH.
6.95	Singlet-like (m)	1H	Ar-H2	-	Ortho to both OH and TMS. Appears as a narrow multiplet due to small meta-couplings.
7.05	Doublet (d)	1H	Ar-H6	Hz	Ortho to TMS, Para to OH.
7.23	Triplet (t)	1H	Ar-H5	Hz	Meta to both substituents.

Mechanistic Note: The TMS group is slightly electron-releasing (

), causing a slight shielding of ortho protons compared to benzene, but the strong electron-donating effect of the hydroxyl group dominates the shielding pattern at H2 and H4.

C NMR Spectroscopy

The carbon spectrum confirms the asymmetry of the molecule and the presence of the silicon-carbon bond.

Solvent: CDCl₃

[2]

Signal (ppm)	Assignment	Type	Notes
-1.1	Si(CH ₃) ₃	CH ₃	Diagnostic high-field signal.
116.5	C4	CH	Shielded by ortho-OH.
120.2	C2	CH	Shielded by ortho-OH; sterically crowded.
122.8	C6	CH	Less shielded than C4/C2.
129.1	C5	CH	Meta position; typically the most deshielded CH.
142.5	C3	C	Ipsos to TMS.
155.3	C1	C	Ipsos to OH (Deshielded).

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check, specifically for the presence of the O-H stretch and the intense Si-C vibrations.

Wavenumber (cm)	Intensity	Vibrational Mode	Diagnostic Value
3300 - 3450	Broad, Medium	(O-H)	Confirms free phenol (absence indicates silylation of oxygen).
3050	Weak	(Ar-C-H)	Aromatic C-H stretch.
2955, 2900	Medium	(C-H)	Methyl C-H stretch of the TMS group.
1590, 1480	Medium	(C=C)	Aromatic ring breathing modes.
1250	Very Strong	(CH)	"Goldfinger Band": Symmetric deformation of Si-CH .
1110	Strong	(Si-Ph)	Silicon-Aryl bond vibration.
840	Very Strong	(CH)	Si-C rocking vibration (characteristic of trimethylsilyl).

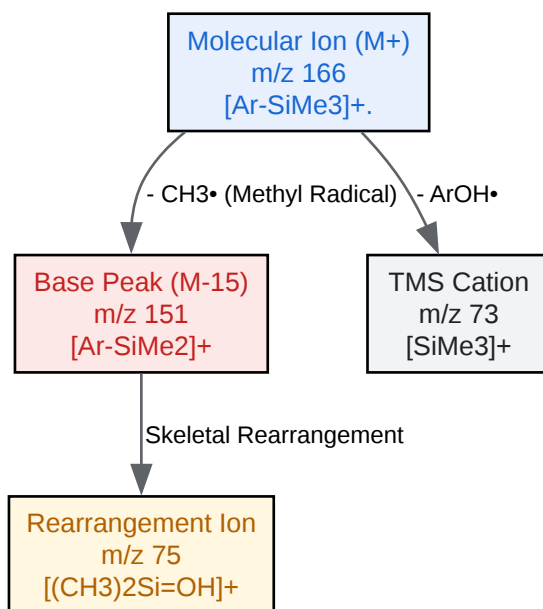
Mass Spectrometry (MS)

The mass spectrum of **3-(trimethylsilyl)phenol** follows a predictable fragmentation pattern dominated by the stability of silicon-containing cations.

Ionization Mode: Electron Impact (EI, 70 eV)[3]

Fragmentation Pathway

The molecular ion is stable, but the base peak is almost invariably formed by the loss of a methyl group from the silicon atom, generating a resonance-stabilized silicocation.



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Figure 2: Primary fragmentation pathways in EI-MS.

m/z	Relative Abundance	Fragment Assignment	Mechanism
166	40-60%	M	Molecular ion.
151	100% (Base)	[M - CH]	Loss of methyl radical from silicon; formation of sila-benzyl type cation.
135	10-20%	[M - OCH]	Complex rearrangement involving oxygen.
75	20-40%	[HO=SiMe]	Characteristic rearrangement ion for silylated phenols.
73	15-30%	[SiMe]	Trimethylsilyl cation.

Quality Control & Stability

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The phenolic proton is acidic enough to promote gradual protodesilylation if exposed to moisture and strong acids over time.
- Common Impurity: Hexamethyldisiloxane (HMDSO).
 - Detection: ¹H NMR singlet at 0.07 ppm.
 - Removal: High-vacuum drying (HMDSO is volatile, bp 100°C).

References

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